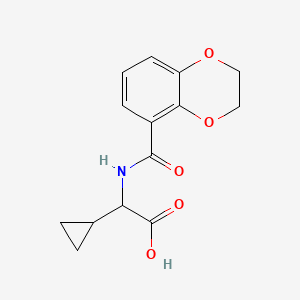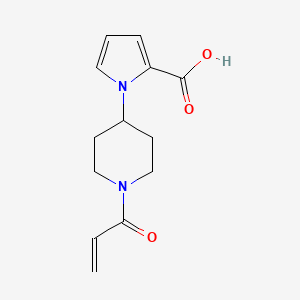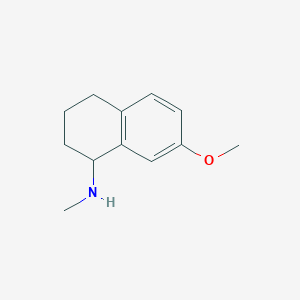
1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide, also known as PTC-209, is a small molecule inhibitor of BMI-1, a transcriptional repressor that is overexpressed in various cancers. PTC-209 has shown promising results in preclinical studies as a potential cancer therapeutic agent.
Mecanismo De Acción
1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide inhibits the function of BMI-1, a protein that is overexpressed in many cancers and is involved in the self-renewal of cancer stem cells. BMI-1 is a transcriptional repressor that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. By inhibiting BMI-1, 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide reduces the self-renewal capacity of cancer stem cells, leading to reduced tumor growth and metastasis.
Biochemical and Physiological Effects:
1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide has been shown to reduce the expression of stem cell markers in cancer cells, indicating a reduction in the self-renewal capacity of cancer stem cells. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide has minimal toxicity in normal cells, making it a potentially safe and effective cancer therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide in lab experiments include its specificity for BMI-1 inhibition, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its minimal toxicity in normal cells. However, the limitations of using 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide include its limited solubility in aqueous solutions, which can affect its bioavailability, and the potential for off-target effects.
Direcciones Futuras
For 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide research include clinical trials to evaluate its safety and efficacy in cancer patients. Other potential applications for 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide include its use as a tool for studying the role of BMI-1 in cancer stem cell self-renewal and its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Further research is needed to optimize the synthesis and delivery of 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide can be synthesized using a multistep process involving the reaction of 1-piperidin-4-yl-pyrrole-2-carboxylic acid with thionyl chloride, followed by the reaction with 2-aminothiazole and then with N,N-dimethylformamide dimethyl acetal. The resulting product undergoes further reactions to yield 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide.
Aplicaciones Científicas De Investigación
1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide has been extensively studied in preclinical models of various cancers, including breast, prostate, and pancreatic cancer. It has been shown to inhibit the self-renewal of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potentially effective combination therapy.
Propiedades
IUPAC Name |
1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c18-12(16-13-15-7-9-19-13)11-2-1-8-17(11)10-3-5-14-6-4-10/h1-2,7-10,14H,3-6H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLALNBRLYXLCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC=C2C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7556273.png)

![N-benzyl-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7556279.png)
![3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one](/img/structure/B7556281.png)





![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)